molecular formula C8H5BrClNS B1289546 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine CAS No. 209286-63-5

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine

Cat. No.: B1289546
CAS No.: 209286-63-5
M. Wt: 262.55 g/mol
InChI Key: WFAPVCILZFJNIT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The precursor compound, 4-chlorothieno[3,2-c]pyridine, is treated with N-bromosuccinimide to introduce the bromomethyl group at the 2-position of the thieno[3,2-c]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to modify the thieno[3,2-c]pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(aminomethyl)-4-chlorothieno[3,2-c]pyridine, while oxidation with hydrogen peroxide can introduce a hydroxyl group at the bromomethyl position.

Scientific Research Applications

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: It serves as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.

    Organic Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyridine: Similar in structure but lacks the thieno ring, making it less versatile in certain applications.

    4-Chlorothieno[3,2-c]pyridine: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.

    2-(Chloromethyl)-4-chlorothieno[3,2-c]pyridine: Similar but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity of the compound.

Uniqueness

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is unique due to the presence of both a bromomethyl group and a thieno[3,2-c]pyridine ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

IUPAC Name

2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c9-4-5-3-6-7(12-5)1-2-11-8(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAPVCILZFJNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592580
Record name 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209286-63-5
Record name 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209286-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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